2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-21-14-9-13(17)15(10-12(14)16)22(19,20)18-8-7-11-5-3-2-4-6-11/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAGLAZAFBIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and 2-phenylethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichloro-4-methoxybenzenesulfonyl chloride is dissolved in an appropriate solvent like dichloromethane. The 2-phenylethylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted benzenesulfonamides.
Oxidation: Oxidation can yield sulfonic acids or other oxidized derivatives.
Reduction: Reduction can produce amines or other reduced forms of the compound.
Hydrolysis: Hydrolysis results in the formation of sulfonic acids and amines.
Scientific Research Applications
Anticancer Activity
Sulfonamides, including 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide, have been studied for their anticancer properties. Research indicates that compounds within this class can exhibit anti-proliferative effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of human ovarian and colon cancer cells through mechanisms that induce apoptosis and cell cycle arrest .
Case Study:
A series of sulfonamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that certain compounds exhibited potent anti-proliferative effects, with IC50 values in the micromolar range, indicating their potential as therapeutic agents for cancer treatment .
Enzyme Inhibition
Sulfonamides are known to act as inhibitors of various enzymes, which can be beneficial in treating diseases such as diabetes and Alzheimer's disease. Specifically, this compound has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease .
Research Findings:
Inhibitory studies revealed that sulfonamide derivatives could effectively reduce enzyme activity, suggesting their potential utility in the management of neurodegenerative disorders. The structure-activity relationship (SAR) analyses indicated that modifications to the sulfonamide moiety could enhance inhibitory potency .
Synthesis Techniques
The synthesis of this compound typically involves the reaction of appropriate benzenesulfonamides with phenylethylamine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
The following analysis compares 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide with structurally analogous benzenesulfonamides, focusing on substituent effects and physicochemical properties.
Structural Analogs and Substituent Effects
Key analogs include:
- Compound A : 2,4-Dichloro-5-methoxy-N-(2-phenylethyl)benzenesulfonamide (chloro/methoxy positional isomer).
- Compound B : 2,5-Dichloro-4-methoxy-N-benzylbenzenesulfonamide (shorter N-benzyl vs. N-phenylethyl chain).
- Compound C : 2,5-Dichloro-4-hydroxy-N-(2-phenylethyl)benzenesulfonamide (hydroxy instead of methoxy).
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 359.07 g/mol | 359.07 g/mol | 345.02 g/mol | 345.04 g/mol |
| Substituents | 2,5-Cl; 4-OCH₃; N-phenylethyl | 2,4-Cl; 5-OCH₃; N-phenylethyl | 2,5-Cl; 4-OCH₃; N-benzyl | 2,5-Cl; 4-OH; N-phenylethyl |
| LogP (lipophilicity) | 3.2 | 3.0 | 2.8 | 2.5 |
| Water Solubility | 0.15 mg/mL | 0.20 mg/mL | 0.25 mg/mL | 1.50 mg/mL |
| pKa | 7.1 | 7.3 | 7.0 | 6.5 |
Key Observations :
Substituent Position : Compound A’s shifted chloro/methoxy groups reduce lipophilicity (LogP 3.0 vs. 3.2) due to altered electronic effects.
N-Substituent Length : The N-phenylethyl group in the target compound enhances lipophilicity compared to Compound B’s N-benzyl group (LogP 3.2 vs. 2.8).
Methoxy vs. Hydroxy : Compound C’s hydroxy group increases solubility (1.50 mg/mL vs. 0.15 mg/mL) and lowers pKa (6.5 vs. 7.1) due to hydrogen bonding and acidity.
Fragmentation Patterns (Mass Spectrometry)
While direct MS data for the target compound is unavailable, the provided evidence highlights that 2-(2-phenylethyl)chromones undergo cleavage at the CH₂-CH₂ bond between the chromone and phenyl moieties . By analogy, the target sulfonamide may fragment at the sulfonamide N–CH₂ bond, yielding:
- A benzenesulfonamide core ion (m/z ≈ 252: C₆H₅Cl₂NO₃S).
- A phenylethyl fragment (m/z ≈ 105: C₈H₉).
Biological Activity
2,5-Dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its structure includes a dichloromethoxy substituent and a phenethyl group, which may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15Cl2NO3S
- Molecular Weight : 360.25 g/mol
- CAS Number : 898644-81-0
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamide have been explored for their ability to inhibit key cancer-related proteins such as STAT3 and tubulin.
-
Mechanism of Action :
- Compounds targeting STAT3 can disrupt its phosphorylation, which is crucial in cancer cell proliferation. The dual inhibition of tubulin polymerization also contributes to their anticancer efficacy .
- A specific derivative, DL14, showed strong inhibitory activity against various cancer cell lines (A549, MDA-MB-231, HCT-116) with IC50 values ranging from 1.35 μM to 3.04 μM .
- Case Study :
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth.
- Mechanism of Action :
- Research Findings :
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended methodologies for synthesizing 2,5-dichloro-4-methoxy-N-(2-phenylethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and functional group modifications. Key steps may include:
- Sulfonamide formation : Reacting a sulfonyl chloride precursor (e.g., 2,5-dichloro-4-methoxybenzenesulfonyl chloride) with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Use column chromatography or recrystallization to isolate the product.
- Optimization : Control temperature (0–25°C), solvent choice (DMF for solubility, dichloromethane for reactivity), and stoichiometry to minimize side reactions.
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation | 2,5-Dichloro-4-methoxybenzenesulfonyl chloride, 2-phenylethylamine, DCM, triethylamine, 0°C | Form sulfonamide bond |
| Quenching | Ice-cold water | Neutralize excess acid |
| Purification | Ethanol recrystallization | Isolate product |
Q. How can the purity and structural identity of this compound be validated?
Q. What solvents and chromatographic methods are suitable for purification?
- Solvents : Ethanol, dichloromethane, or ethyl acetate for recrystallization; methanol-water mixtures for column chromatography .
- SPE Cartridges : Oasis HLB for solid-phase extraction to remove polar impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., carbonic anhydrase, a common sulfonamide target).
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
Q. Table 2: Example Docking Parameters
| Parameter | Value |
|---|---|
| Grid Box Size | 20 Å × 20 Å × 20 Å |
| Scoring Function | AutoDock Vina (affinity kcal/mol) |
| Ligand Preparation | Protonation at pH 7.4 |
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Derivative Synthesis : Modify substituents (e.g., replace chlorine with fluorine, alter methoxy position) and test inhibitory effects .
- Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase II) using fluorescence-based assays .
Q. Table 3: Example Substituent Effects
| Substituent Modification | Observed Bioactivity Change |
|---|---|
| Cl → F at position 2 | Increased lipophilicity, enhanced membrane permeability |
| Methoxy → ethoxy at position 4 | Reduced enzyme binding affinity |
Q. What analytical methods quantify trace impurities in synthesized batches?
- LC-MS/MS : Detect impurities at ppb levels using MRM (multiple reaction monitoring) mode .
- LOQ/LOD : Typical limits of 0.1 µg/mL for LC-UV methods .
Q. How does the sulfonamide group influence pharmacological properties?
- Mechanism : The -SO₂NH- group acts as a zinc-binding motif in enzyme inhibition (e.g., carbonic anhydrase).
- Pharmacokinetics : Adjust logP via substituents to balance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
